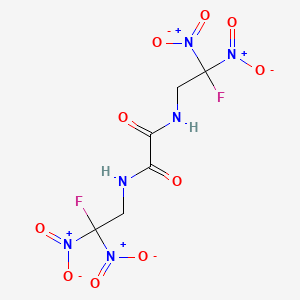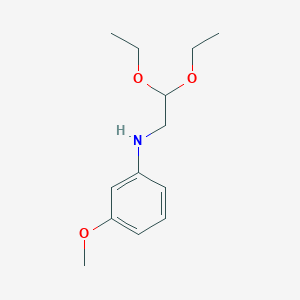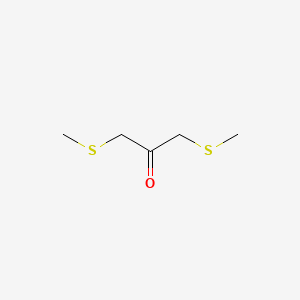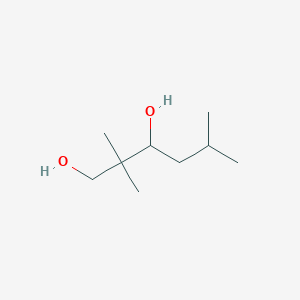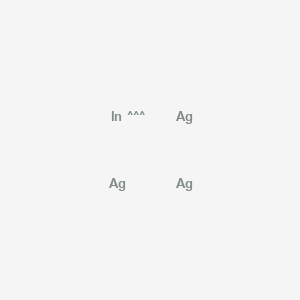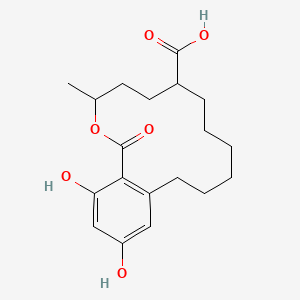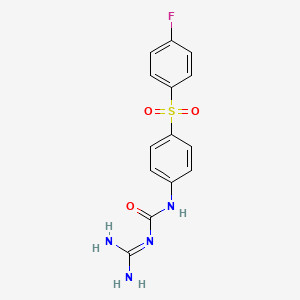
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- is a complex organic compound that belongs to the class of guanidine derivatives. Guanidine derivatives are known for their versatile applications in various fields such as chemistry, biology, and medicine. This particular compound features a guanidine core with a p-fluorophenylsulfonyl group and a phenylcarbamoyl group, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of an amine with an activated guanidine precursor. For the preparation of guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl-, a common method involves the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has shown to be very efficient .
Industrial Production Methods
Industrial production of guanidine derivatives often employs large-scale synthesis techniques. These methods may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the guanidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives .
科学研究应用
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent and catalyst in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- involves its interaction with specific molecular targets and pathways. The compound acts by enhancing the release of acetylcholine following a nerve impulse and slowing the rates of depolarization and repolarization of muscle cell membranes . It also interacts with various enzymes and receptors, modulating their activity and leading to its observed effects .
相似化合物的比较
Similar Compounds
Thiourea Derivatives: Compounds with similar guanidylating properties but different structural features.
Cyanamides: Used in the synthesis of guanidine derivatives but with distinct chemical properties.
Uniqueness
Guanidine, ((p-fluorophenyl)sulfonyl)phenylcarbamoyl- is unique due to its specific structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
35972-58-8 |
|---|---|
分子式 |
C14H13FN4O3S |
分子量 |
336.34 g/mol |
IUPAC 名称 |
1-(diaminomethylidene)-3-[4-(4-fluorophenyl)sulfonylphenyl]urea |
InChI |
InChI=1S/C14H13FN4O3S/c15-9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)18-14(20)19-13(16)17/h1-8H,(H5,16,17,18,19,20) |
InChI 键 |
MWXHEEWOFSYMOZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


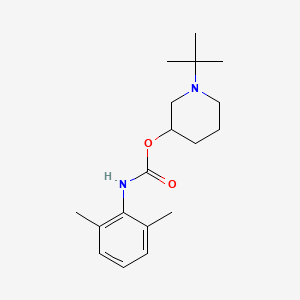
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
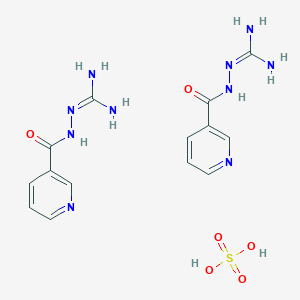
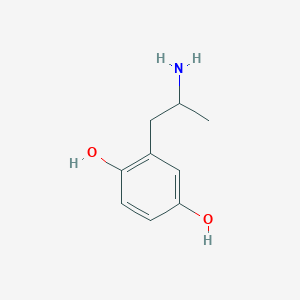
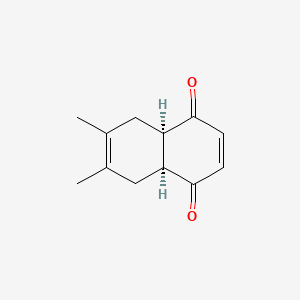
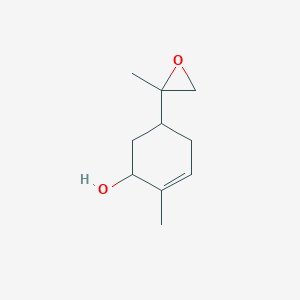
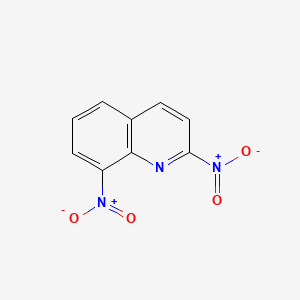
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
